molecular formula C13H19NO2 B13867642 Ethyl 2-(3-phenylpropylamino)acetate

Ethyl 2-(3-phenylpropylamino)acetate

Cat. No.: B13867642
M. Wt: 221.29 g/mol
InChI Key: FZQGLIFOFGFRCX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenylpropylamino)acetate is an organic compound characterized by an ethyl acetate backbone substituted with a 3-phenylpropylamino group at the second carbon. This structure confers both lipophilic (via the phenyl and propyl groups) and hydrophilic (via the ester and amino groups) properties, making it a versatile intermediate in pharmaceutical and chemical synthesis.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(3-phenylpropylamino)acetate

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,14H,2,6,9-11H2,1H3

InChI Key

FZQGLIFOFGFRCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenylpropylamino)acetate typically involves the reaction of ethyl acetate with 3-phenylpropylamine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes using microreactors. These reactors provide efficient mixing and heat transfer, which are essential for high-yield production . The use of reactive distillation columns can also enhance the efficiency of the production process by integrating reaction and separation steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenylpropylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Aminolysis: Amines such as ammonia or primary amines.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Aminolysis: Amides.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenylpropylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis focuses on structurally and functionally related compounds, emphasizing molecular features, synthesis, biological activity, and physicochemical properties.

Structural Analogs

Table 1: Structural Comparison of Ethyl 2-(3-phenylpropylamino)acetate and Analogs
Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features References
This compound Ethyl ester, 3-phenylpropylamino 263.34 (estimated) Amino-ester hybrid; potential for hydrogen bonding and π-π interactions
2-(3-Phenylpropylamino)benzoic acid (NPPB) Benzoic acid, 3-phenylpropylamino 285.33 Chloride channel inhibitor; carboxylic acid enhances solubility
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran, bromo, ethylsulfinyl, ester 359.23 Stabilized by π-π interactions (3.814 Å) and C-H⋯O hydrogen bonds
Ethyl 2-[2-phenyl-5-(4-chlorophenyl)-1H-imidazol-4-yl] acetate Imidazole, chloro-phenyl, ester 383.86 Heterocyclic core; halogen substituents enhance bioactivity
Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate Boc-protected amine, ester 260.33 Enhanced stability via tert-butoxycarbonyl (Boc) protection
Key Observations:
  • Amino vs. Carboxylic Acid Groups: NPPB replaces the ester with a carboxylic acid, improving solubility but reducing lipophilicity compared to this compound .
  • Heterocyclic Modifications : Imidazole-based analogs (e.g., compound C in ) exhibit enhanced biological activity due to aromatic stacking and halogen interactions .
  • Protective Groups : The Boc-protected analog () demonstrates how protective groups can stabilize reactive amines during synthesis .
Key Observations:
  • Synthetic Efficiency: this compound is synthesized in moderate yield (65%) via straightforward HCl-mediated deprotection, contrasting with the multicomponent routes required for imidazole analogs .
Table 3: Functional Comparisons
Compound Biological Activity Safety Profile References
This compound Not directly reported; structural similarity to NPPB suggests ion channel modulation potential Limited data; handle as a mild irritant (analogous to other amino esters)
NPPB Chloride channel inhibitor (reduces ICl⁻ by ~70%) Well-characterized; used in vitro at 100 μM without acute toxicity
Imidazole-based analogs () Anticancer, antimicrobial activities reported Halogenated variants (Cl, Br) may pose higher environmental persistence
Ethyl acetate (parent compound) Solvent; induces zebrafish embryo defects at ≥0.1% Toxicity likely mitigated in complex esters (e.g., this compound)
Key Observations:
  • Mechanistic Insights: NPPB’s chloride channel inhibition suggests that this compound may share similar targets due to the common 3-phenylpropylamino group .
  • Toxicity Considerations: While ethyl acetate itself is toxic to zebrafish embryos, the incorporation of the 3-phenylpropylamino group likely reduces volatility and toxicity .

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